isohomohalichondrin B
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Overview
Description
Isohomohalichondrin B is a natural product that has been found to have significant anti-tumor activity. It is a member of the halichondrin family of compounds, which are isolated from the marine sponge Halichondria okadai. Isohomohalichondrin B has been the subject of extensive research due to its potential as a chemotherapeutic agent.
Mechanism Of Action
The mechanism of action of isohomohalichondrin B is not fully understood, but it is thought to involve the disruption of microtubule formation. Microtubules are an essential component of the cell cytoskeleton, and their disruption can lead to cell death. Isohomohalichondrin B has been shown to bind to the colchicine binding site of tubulin, which prevents microtubule formation and leads to cell death.
Biochemical And Physiological Effects
Isohomohalichondrin B has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors rely on for growth. Isohomohalichondrin B has also been found to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of isohomohalichondrin B is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, including those that are multi-drug resistant. Another advantage is its ability to inhibit angiogenesis, which is a promising target for cancer therapy.
One limitation of isohomohalichondrin B is its complexity, which makes its synthesis challenging. Another limitation is its potential toxicity, which must be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for research on isohomohalichondrin B. One direction is the development of analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another direction is the investigation of its potential as a combination therapy with other chemotherapeutic agents. Finally, the use of isohomohalichondrin B as a tool for studying microtubule dynamics and cell division could lead to new insights into the mechanisms of cancer cell growth and division.
Synthesis Methods
Isohomohalichondrin B is a complex molecule, and its synthesis presents a significant challenge. Several synthetic routes have been developed, but the most successful method involves the use of a chiral auxiliary to control the stereochemistry of the final product. This method has been used to produce sufficient quantities of the compound for use in research.
Scientific Research Applications
Isohomohalichondrin B has been the subject of extensive research due to its potential as a chemotherapeutic agent. It has been found to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and ovarian cancers. In addition, it has been shown to be effective against multi-drug resistant cancer cells.
properties
CAS RN |
157078-48-3 |
---|---|
Product Name |
isohomohalichondrin B |
Molecular Formula |
C61H86O19 |
Molecular Weight |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3 |
InChI Key |
WVWWZNXKZNACRW-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
synonyms |
IHB cpd isohomohalichondrin B |
Origin of Product |
United States |
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